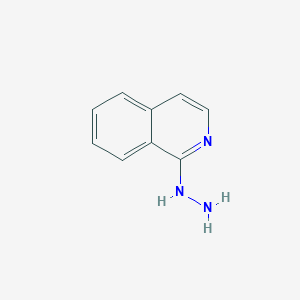

1-hydrazinylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOUWJDACLDFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468508 | |

| Record name | 1-Hydrazinoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-94-9 | |

| Record name | 1-Hydrazinoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-hydrazinylisoquinoline from 1-chloroisoquinoline

An In-depth Technical Guide to the Synthesis of 1-Hydrazinylisoquinoline from 1-Chloroisoquinoline

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a critical building block in medicinal chemistry, from 1-chloroisoquinoline. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, rigorous safety procedures, and characterization data. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a self-validating resource for the reliable and safe production of this valuable chemical intermediate.

Introduction: The Significance of the Hydrazinylisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. When functionalized at the C1 position with a hydrazine moiety, the resulting this compound becomes a versatile precursor for a multitude of more complex heterocyclic systems, including triazoles, pyrazoles, and other fused ring systems. These derivatives have demonstrated significant potential in various therapeutic areas, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1][2] The synthesis of this compound is therefore a key enabling step for exploring the chemical space around this pharmacologically relevant core, making a robust and well-understood synthetic route essential for drug development programs.[3]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 1-chloroisoquinoline to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the nucleophile (hydrazine) attacks an electron-deficient aromatic ring activated by an electron-withdrawing group or atom, leading to the displacement of a leaving group (chloride).

Causality of the Mechanism:

-

Activation: The nitrogen atom within the isoquinoline ring acts as an electron-withdrawing group, polarizing the C1-Cl bond and making the C1 position electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: Hydrazine (H₂NNH₂), specifically the terminal nitrogen with its lone pair of electrons, acts as a potent nucleophile.[4] It attacks the electron-deficient C1 carbon of the isoquinoline ring.

-

Formation of Meisenheimer Complex: This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, particularly onto the ring nitrogen, which helps to stabilize the intermediate.

-

Leaving Group Departure: The reaction proceeds by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This step is typically the rate-determining step.

-

Restoration of Aromaticity: The departure of the chloride ion restores the aromaticity of the isoquinoline ring, resulting in the formation of the protonated product.

-

Deprotonation: A base, typically excess hydrazine in the reaction mixture, removes a proton from the hydrazinyl group to yield the final, neutral this compound product.

Experimental Protocol

This section details the materials, safety precautions, and a step-by-step procedure for the synthesis. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Chloroisoquinoline (C₉H₆ClN) | ≥97% | J&K Scientific, etc. | Starting material.[5] |

| Hydrazine Hydrate (N₂H₄·xH₂O) | 55-64% Solution | Sigma-Aldrich, etc. | Nucleophile and base. Used in excess. |

| Ethanol (EtOH) | Anhydrous | Standard Supplier | Reaction solvent. |

| Deionized Water (H₂O) | N/A | In-house | Used for workup and recrystallization. |

| Diethyl Ether (Et₂O) | Anhydrous | Standard Supplier | Used for washing the product. |

| Round-bottom flask | Appropriate size | N/A | Reaction vessel. |

| Reflux condenser | Standard | N/A | To prevent solvent loss during heating. |

| Magnetic stirrer and hotplate | Standard | N/A | For heating and mixing. |

| Buchner funnel and filter flask | Standard | N/A | For product filtration. |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | N/A | For reaction monitoring. |

Critical Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, a suspected human carcinogen, and potentially explosive.[6][7] All operations involving hydrazine hydrate must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

| Hazard | Precautionary Measure | Reference |

| Toxicity/Carcinogenicity | Handle only in a chemical fume hood.[8] Avoid inhalation of vapors and any skin contact.[6][7] | |

| Corrosivity | Causes severe skin burns and eye damage.[7] Wear neoprene or nitrile gloves, a flame-resistant lab coat, and chemical safety goggles with a face shield.[6][8] | [7] |

| Flammability/Explosivity | Combustible liquid. Keep away from heat, sparks, and open flames.[7] Forms explosive mixtures with air on intense heating. Ground and bond containers when transferring.[8] | [7][8] |

| Spills | For major spills, evacuate the area. Contain and absorb spills with inert material like sand or vermiculite. Do not use organic absorbents. | |

| First Aid | Skin: Immediately flush with plenty of water for at least 15 minutes.[6][7] Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6][7] Ingestion: Do NOT induce vomiting. Give water to drink and seek immediate medical attention.[6] | [6][7] |

1-Chloroisoquinoline is an irritant. Standard handling precautions, including wearing gloves and safety glasses, should be observed.[5]

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloroisoquinoline (10.0 g, 61.1 mmol) in ethanol (100 mL).

-

Reagent Addition: While stirring at room temperature, slowly add hydrazine hydrate (64% solution, 12.0 mL, approx. 245 mmol, 4 equivalents) to the solution. The addition is mildly exothermic.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), checking for the disappearance of the 1-chloroisoquinoline spot.

-

Product Precipitation (Workup): Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold deionized water while stirring. A pale yellow or off-white precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove excess hydrazine and other water-soluble impurities. Follow with a wash of cold diethyl ether (2 x 30 mL) to aid in drying.

-

Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot ethanol, and then add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.

Expected Yield and Purity

-

Yield: Typical yields for this reaction range from 80-95%.

-

Purity: The purity of the final product should be ≥98% as determined by HPLC or NMR analysis.

Characterization and Data

Confirming the identity and purity of the synthesized this compound is crucial. The following are expected analytical data points.

| Property | Value | Method |

| Appearance | Pale yellow to off-white crystalline solid | Visual Inspection |

| Molecular Formula | C₉H₉N₃ | --- |

| Molecular Weight | 159.19 g/mol | Mass Spectrometry |

| Melting Point | 143 °C | Melting Point Apparatus[9] |

| ¹H NMR | Expected signals for aromatic and hydrazinyl protons | NMR Spectroscopy |

| Mass Spec (ESI+) | m/z = 160.08 [M+H]⁺ | Mass Spectrometry |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend reflux time. Ensure temperature is at reflux. Check the quality/concentration of hydrazine hydrate. |

| Product loss during workup. | Ensure precipitation water is ice-cold. Minimize the amount of solvent used for recrystallization. | |

| Impure Product | Incomplete removal of starting material. | Ensure the reaction goes to completion via TLC monitoring. Consider purification by column chromatography if recrystallization is insufficient. |

| Side reactions (e.g., formation of bis-isoquinoline hydrazine). | Use a sufficient excess of hydrazine hydrate (3-5 equivalents) to favor the formation of the monosubstituted product. | |

| Reaction Fails to Start | Poor quality of reagents. | Use fresh, high-purity 1-chloroisoquinoline and a new bottle of hydrazine hydrate. |

Conclusion

The is a robust and high-yielding process rooted in the fundamental principles of nucleophilic aromatic substitution. This guide provides a comprehensive framework for its successful execution, emphasizing mechanistic understanding and stringent safety protocols. The described method delivers a key chemical intermediate that is pivotal for the exploration and development of novel isoquinoline-based therapeutic agents. By adhering to this detailed protocol, researchers can confidently and safely produce high-purity this compound for their drug discovery endeavors.

References

- 1. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Optimizing the use of open-source software applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. 1-Hydrazinoisoquinoline|lookchem [lookchem.com]

An In-depth Technical Guide to the Formation of 1-Hydrazinylisoquinoline

Introduction: The Significance of the 1-Hydrazinylisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] Within this class, this compound serves as a crucial synthetic intermediate and a key building block for the development of novel therapeutic agents. The introduction of the highly nucleophilic and versatile hydrazinyl group at the C1 position opens up a wealth of possibilities for further molecular elaboration, enabling the construction of complex heterocyclic systems such as triazoles and pyrazoles.[4] Understanding the core mechanisms governing its formation is paramount for researchers and drug development professionals seeking to leverage this valuable synthon in their discovery programs.[5]

This guide provides a detailed exploration of the predominant mechanism for this compound synthesis, offers a field-proven experimental protocol, and discusses the structural characterization and strategic applications of this important molecule.

PART 1: The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from a suitable precursor, typically 1-chloroisoquinoline, is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from electrophilic aromatic substitution and is contingent on the electronic properties of the isoquinoline ring system.

Electronic Landscape of the Isoquinoline Ring

The isoquinoline ring is inherently electron-deficient, a characteristic conferred by the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the carbocyclic ring, particularly from the α-positions (C1 and C3). Consequently, the C1 position of isoquinoline is highly electrophilic and susceptible to attack by strong nucleophiles.[6] Halogen atoms, such as chlorine, when present at the C1 position, become excellent leaving groups in the context of a nucleophilic attack, setting the stage for the SNAr mechanism.[7]

The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination sequence. Unlike an SN2 reaction, which involves a single concerted step, the SNAr pathway involves the formation of a discrete, negatively charged intermediate.[8][9]

-

Nucleophilic Addition & Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, hydrazine (H₂NNH₂), on the electron-deficient C1 carbon of 1-chloroisoquinoline. Hydrazine is a potent nucleophile, and this attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized across the aromatic system and, critically, onto the electronegative ring nitrogen, which effectively stabilizes the intermediate.[10]

-

Elimination of the Leaving Group & Re-aromatization: In the second, typically rapid step, the aromaticity of the ring is restored through the expulsion of the leaving group (in this case, a chloride ion). The departure of the chloride ion collapses the Meisenheimer complex, yielding the final product, this compound.

The overall mechanism is visually detailed in the diagram below.

PART 2: Experimental Protocol & Data

The following protocol describes a robust and reproducible method for the synthesis of this compound. The procedure is based on established principles of nucleophilic aromatic substitution on heteroaromatic systems using hydrazine hydrate.[11][12]

Detailed Synthesis Protocol

Reaction: 1-Chloroisoquinoline + Hydrazine Hydrate → this compound

Materials:

-

1-Chloroisoquinoline (1.0 eq)

-

Hydrazine hydrate (5.0 - 10.0 eq, ~64% solution in water)

-

Ethanol (or another suitable alcohol solvent)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloroisoquinoline (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

-

Addition of Hydrazine: To the stirred solution at room temperature, add hydrazine hydrate (5.0-10.0 eq) dropwise over 10-15 minutes. A significant excess of hydrazine is used to ensure complete reaction and to act as a base to neutralize the HCl byproduct. The addition may be mildly exothermic.[11]

-

Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent, typically 80-90°C for ethanol) and maintain this temperature for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-chloroisoquinoline spot.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a stirred slurry of ice and water. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Safety Precautions:

-

Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction may be exothermic; control the rate of addition of hydrazine.

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. The table below summarizes the expected data.

| Property | Expected Value / Observation | Technique |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 143 °C | Melting Point Apparatus |

| Molecular Formula | C₉H₉N₃ | - |

| Molecular Weight | 159.19 g/mol | - |

| ¹H NMR | δ ~8.0-8.2 (d, 1H), ~7.5-7.8 (m, 4H), ~7.4 (d, 1H), ~4.5 (br s, 2H, -NH₂), ~8.5 (br s, 1H, -NH-) | ¹H NMR Spectroscopy |

| ¹³C NMR | δ ~158 (C1), ~142 (C8a), ~137 (C4a), ~130 (C7), ~127 (C5), ~126 (C6), ~122 (C4), ~120 (C8), ~108 (C3) | ¹³C NMR Spectroscopy |

| Mass Spectrum | [M+H]⁺ = 160.08 | ESI-MS |

| IR Spectrum | ~3300-3400 cm⁻¹ (N-H stretching), ~1600-1620 cm⁻¹ (C=N, C=C stretching) | IR Spectroscopy |

Note: NMR chemical shifts are predicted based on the known values for the isoquinoline core and typical substituent effects. Experimental values should be determined for confirmation.[4]

PART 3: Applications in Drug Development

The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The two nitrogen atoms of the hydrazinyl group provide multiple points for derivatization.

-

Heterocycle Synthesis: It is an excellent precursor for five-membered heterocycles. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazole derivatives, while reaction with orthoesters can lead to the formation of triazolo-isoquinolines. These resulting fused heterocyclic systems are of high interest in drug discovery.[4]

-

Hydrazone Formation: The terminal -NH₂ group readily condenses with aldehydes and ketones to form hydrazones.[9] This linkage is a common feature in many pharmacologically active compounds and can be used to conjugate the isoquinoline core to other pharmacophores.

-

Scaffold for Bioactive Compounds: The isoquinoline nucleus itself is a key component in numerous clinically used drugs, such as the antihypertensive agent Quinapril and the anti-tussive Noscapine.[5][13] By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel isoquinoline analogues for screening against various biological targets, including kinases, proteases, and receptors.[2]

Conclusion

The formation of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) mechanism, capitalizing on the inherent electrophilicity of the C1 position of the isoquinoline ring. This guide has detailed the mechanistic underpinnings of this transformation and provided a comprehensive, practical protocol for its synthesis and characterization. The strategic importance of the resulting molecule as a versatile intermediate makes a thorough understanding of its chemistry essential for professionals in the field of drug discovery and development.

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eresearchco.com [eresearchco.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US4202827A - Process for the production of 1-anthraquinonyl hydrazine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Hydrazinylisoquinoline: Chemical Properties, Reactivity, and Applications in Drug Discovery

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydrazinylisoquinoline is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. It features a bicyclic isoquinoline core, a structure found in numerous alkaloids and pharmacologically active agents, fused to a highly reactive hydrazine functional group.[1][2] This unique combination makes this compound a versatile and valuable building block in the synthesis of novel drug candidates.[3][4][5][6] Its utility lies not as an end-product therapeutic, but as a strategic starting material for constructing complex, fused heterocyclic systems that exhibit a wide array of biological activities.[7] This guide provides a comprehensive overview of its chemical properties, synthetic routes, characteristic reactivity, and its strategic application in the field of drug development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound dictate its handling, reaction conditions, and pharmacokinetic potential when incorporated into larger molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [8] |

| Exact Mass | 159.08 g/mol | [9] |

| Melting Point | 143 °C | [9] |

| Boiling Point | 315.8±45.0 °C (Predicted) | [9] |

| pKa | 7.57±0.20 (Predicted) | [9] |

| LogP | 1.8 (XLogP3) | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

Spectroscopic Characterization: The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the isoquinoline ring system and distinct, exchangeable protons for the -NH and -NH₂ groups of the hydrazine moiety.

-

¹³C NMR: Will display signals corresponding to the nine carbon atoms, with the carbon atom attached to the hydrazine group (C1) showing a characteristic chemical shift.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C=N and C=C stretching frequencies from the isoquinoline ring.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 159.08, confirming the molecular weight.

Synthesis of this compound

The most direct and common synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 1-chloroisoquinoline, with hydrazine. The electron-withdrawing nitrogen atom in the isoquinoline ring activates the C1 position towards nucleophilic attack.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis from 1-Chloroisoquinoline

Causality: This protocol leverages the high nucleophilicity of hydrazine and the electrophilic nature of the C1 position on the isoquinoline ring, which is activated by the ring nitrogen and the chlorine leaving group. Dioxane is a common high-boiling point solvent suitable for this type of reaction which may require heating.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloroisoquinoline in a suitable solvent such as 1,4-dioxane.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution. A molar excess of hydrazine is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl byproduct.

-

Heating: Heat the reaction mixture to reflux for several hours (typically 6-12 hours).[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the product and dissolve any hydrazine hydrochloride salts.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Core Chemical Reactivity

The reactivity of this compound is dominated by the hydrazine moiety, which is a potent nucleophile. This functionality allows for the construction of a diverse range of derivatives, particularly through condensation and cyclization reactions.

Reaction with Carbonyl Compounds: Hydrazone Formation

A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[10][11] This reaction is highly reliable and serves as the primary method for elaborating the this compound scaffold.

Caption: Formation of hydrazones from this compound.

This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration.[11][12] The resulting hydrazones are often stable, crystalline solids and are crucial intermediates for subsequent cyclization reactions.

Cyclization Reactions: Gateway to Fused Heterocycles

The true power of this compound as a building block is realized in its ability to form fused polycyclic systems. The hydrazone derivatives, or the parent hydrazine itself, can undergo intramolecular or intermolecular cyclization to generate novel heterocyclic scaffolds, such as triazoles, pyrazoles, and triazines.[13][14][15]

Causality: These reactions are driven by the formation of thermodynamically stable aromatic or pseudo-aromatic ring systems. The specific product formed depends on the nature of the reaction partner and the conditions employed (e.g., thermal, acid- or base-catalyzed, or metal-mediated).[14]

Caption: General workflow for constructing fused heterocycles.

For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrazole ring fused to the isoquinoline core. Similarly, reactions with other electrophiles can yield triazino[5,6-b]quinoline derivatives or other complex systems.[13]

Applications in Drug Development and Medicinal Chemistry

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products (like morphine and codeine) and synthetic drugs with diverse pharmacological activities.[1][2] this compound serves as an ideal starting point to explore this chemical space.

A Versatile Scaffold for Bioactive Molecules

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) have demonstrated a wide range of biological activities, including:

-

Anticancer: As tubulin polymerization inhibitors.[16]

-

Antiviral: As HIV-1 attachment inhibitors.[7]

-

Adrenergic Receptor Modulation: Acting as agonists or antagonists.[17][18]

-

Antimicrobial and Anti-inflammatory agents. [7]

By using this compound to construct novel fused ring systems, researchers can generate libraries of complex molecules for screening against various therapeutic targets.[4][19] The resulting rigid, planar structures are often ideal for interacting with enzyme active sites or receptor binding pockets.

Potential Mechanism of Action: Lessons from Hydralazine

While this compound itself is not a drug, the pharmacology of the structurally related antihypertensive drug hydralazine (1-hydrazinylphthalazine) offers intriguing possibilities for its derivatives. A novel mechanism of action for hydralazine was identified where it inhibits prolyl hydroxylase domain (PHD) enzymes.[20]

Causality: Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This stabilization of HIF-1α leads to the transcription of downstream genes, including Vascular Endothelial Growth Factor (VEGF), ultimately promoting angiogenesis (the formation of new blood vessels).[20]

Caption: Potential mechanism via HIF-1α pathway stabilization.

This discovery suggests that novel compounds derived from this compound could be investigated as potential modulators of the HIF pathway, a target of significant interest for treating ischemic diseases and certain cancers.[20]

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its value is not in its intrinsic biological activity, but in its role as a versatile and reactive chemical building block. The presence of a highly nucleophilic hydrazine group on a privileged isoquinoline scaffold provides a reliable and efficient entry point for the synthesis of complex, fused heterocyclic systems. Through well-established reactions like hydrazone formation and subsequent cyclizations, chemists can rapidly generate libraries of novel compounds for drug discovery programs targeting a wide spectrum of diseases, from cancer to infectious and cardiovascular disorders. Future exploration of derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Hydrazinyl-1,2-dihydroisoquinolin-1-one | C9H9N3O | CID 55281209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Hydrazinoisoquinoline|lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. beilstein-archives.org [beilstein-archives.org]

- 20. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic characterization of 1-hydrazinylisoquinoline (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Hydrazinylisoquinoline

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the isoquinoline scaffold is a privileged structure, appearing in numerous biologically active compounds.[1][2] The introduction of a hydrazinyl moiety at the C-1 position creates this compound, a versatile building block ripe for further chemical modification. However, its potential can only be unlocked through rigorous and unambiguous structural confirmation. This guide provides a comprehensive, field-tested approach to the spectroscopic characterization of this compound, moving beyond mere data presentation to explain the causality behind the analytical choices and interpretation. Our focus is on creating a self-validating system of analysis through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms and the successful installation of the hydrazinyl group onto the isoquinoline core.

A. Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR allows us to "see" the hydrogen atoms in the molecule. Their chemical shift (δ) is dictated by the local electronic environment, while their splitting patterns (multiplicity) reveal the number of neighboring protons, enabling us to piece together the molecular puzzle. The isoquinoline ring's aromaticity and the nitrogen heteroatom create a distinct and predictable electronic landscape, leading to a characteristic dispersion of proton signals.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Scientist's Note: DMSO-d₆ is often preferred for compounds with exchangeable protons (like N-H) as it can slow down the exchange rate and lead to sharper signals for these protons.

-

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

Acquisition Parameters:

-

Spectral Width: -1 to 10 ppm.

-

Pulse Angle: 90°.

-

Relaxation Delay: 1-2 seconds.

-

Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

D₂O Exchange: To confirm N-H protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. Protons attached to nitrogen will exchange with deuterium and their signals will disappear.

Data Interpretation and Predicted Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the seven protons of the isoquinoline ring system and the three protons of the hydrazinyl group.

-

Aromatic Region (δ 7.0–9.0 ppm): The protons on the isoquinoline core are deshielded due to the aromatic ring current. The proton at the C-3 position is adjacent to the ring nitrogen, causing a significant downfield shift.[3] The protons on the benzo-fused ring will appear as a complex set of multiplets.

-

Hydrazinyl Protons (-NH-NH₂): These protons are exchangeable and their signals are often broad. Their chemical shift is highly dependent on solvent, concentration, and temperature. The -NH₂ protons may appear as a broad singlet, while the -NH- proton, being adjacent to the aromatic ring, will also be a broad singlet at a different chemical shift. These signals will vanish upon a D₂O shake experiment.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.2 | d | 1H | H-3 | Adjacent to ring nitrogen, deshielded. |

| ~8.0 - 7.5 | m | 4H | H-4, H-5, H-7, H-8 | Aromatic protons of the isoquinoline core.[3] |

| ~7.4 - 7.2 | m | 2H | H-6, -NH- | Aromatic proton and one of the exchangeable N-H protons. |

| ~4.5 - 4.0 | br s | 2H | -NH₂ | Exchangeable protons of the primary amine, typically broad.[4] |

B. Carbon (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single line, making it a powerful tool for confirming the number of distinct carbon environments and identifying the presence of the isoquinoline core. The chemical shifts are highly sensitive to the local electronic structure and hybridization.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Mode: Proton-decoupled.

-

Spectral Width: 0 to 160 ppm.

-

Relaxation Delay: 2 seconds.

-

Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation and Predicted Spectrum

This compound possesses 9 carbon atoms in the aromatic ring system. Due to the lack of symmetry, all 9 carbons are expected to be unique, resulting in 9 distinct signals in the ¹³C NMR spectrum.

-

Aromatic Region (δ 110–160 ppm): All nine carbons of the isoquinoline ring will resonate in this region. The carbon atom directly attached to the electron-donating hydrazinyl group (C-1) is expected to be significantly shielded compared to its position in unsubstituted isoquinoline, while the carbon adjacent to the nitrogen (C-3) will be deshielded.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 150 | C-1 | Attached to two nitrogen atoms, significantly influenced. |

| ~145 - 140 | C-3 | Adjacent to ring nitrogen, deshielded. |

| ~138 - 135 | C-8a | Quaternary carbon at the ring junction. |

| ~130 - 120 | C-4 to C-8 | Remaining aromatic carbons.[2][3] |

| ~115 - 110 | C-4a | Quaternary carbon at the ring junction. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy probes the vibrational modes of molecules.[5] Specific functional groups absorb infrared radiation at characteristic frequencies, causing bonds to stretch or bend. This technique is exceptionally useful for rapidly confirming the presence of the key hydrazinyl (-NH-NH₂) and aromatic (isoquinoline) moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Spectrum Acquisition: Acquire the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

The IR spectrum provides a distinct "fingerprint" for this compound based on its functional groups.

-

N-H Stretching: The -NH₂ group of the hydrazine will give rise to two characteristic sharp-to-medium bands corresponding to asymmetric and symmetric stretching, typically in the 3400-3250 cm⁻¹ region. A broader band for the secondary -NH- stretch may also be observed.

-

Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) confirms the presence of C-H bonds on an aromatic ring.[6][7]

-

C=C and C=N Ring Stretching: Strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic isoquinoline ring system.[6]

-

N-H Bending: A medium to strong band around 1650-1580 cm⁻¹ is expected from the scissoring vibration of the primary amine (-NH₂).

-

Aromatic C-H Bending (Out-of-Plane): The region from 900-675 cm⁻¹ contains bands related to out-of-plane C-H bending, which can sometimes give clues about the substitution pattern of the aromatic ring.[7]

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 & ~3280 | Medium | N-H asymmetric & symmetric stretch (-NH₂) |

| 3100–3000 | Medium | Aromatic C-H stretch |

| 1620–1580 | Strong | C=N and C=C aromatic ring stretch / N-H bend |

| 1550–1450 | Strong | C=C aromatic ring stretch |

| 900–675 | Medium | Aromatic C-H out-of-plane bend ("oop") |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula.[8] Furthermore, the fragmentation pattern observed in the mass spectrometer provides a roadmap of the molecule's structure, as weaker bonds tend to break preferentially, yielding stable fragments.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion or through an LC system. ESI is a soft ionization technique ideal for polar molecules.

-

Mass Analysis: Analyze the generated ions using a Time-of-Flight (TOF) mass analyzer, which is known for its high mass accuracy.[9]

-

Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

Data Interpretation and Predicted Spectrum

-

Molecular Formula: C₉H₉N₃

-

Exact Monoisotopic Mass: 159.080 g/mol

-

Molecular Ion Peak: The primary goal is to identify the protonated molecular ion, [M+H]⁺. For this compound, this peak is expected at an m/z of 160.087 . An HRMS measurement confirming this value within 5 ppm provides strong evidence for the correct elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The N-C bond connecting the hydrazine to the isoquinoline ring is a likely point of cleavage.

-

Key Fragmentation: A primary fragmentation pathway is the loss of the hydrazinyl radical (•NHNH₂) or related species, leading to the formation of a stable isoquinolinium cation or a related fragment at m/z 129.055 . This is often the base peak in the spectrum due to the high stability of the aromatic cation.

-

Table 4: Predicted MS Data for this compound ([M+H]⁺)

| m/z (Predicted) | Assignment |

| 160.087 | [M+H]⁺ (Protonated Molecular Ion) |

| 129.055 | [M - NH₂NH]⁺ (Loss of hydrazinyl radical) |

IV. Integrated Workflow and Data Synthesis

A robust characterization relies not on a single technique, but on the confluence of data from all three methods. The workflow below illustrates the logical progression of analysis, where each step validates the next.

Caption: Integrated workflow for spectroscopic characterization.

Caption: Proposed primary fragmentation pathway in mass spectrometry.

V. Conclusion: A Triad of Analytical Certainty

The spectroscopic characterization of this compound is a clear demonstration of the power of a multi-technique analytical approach. NMR spectroscopy provides the detailed atomic-level map of the molecular structure, IR spectroscopy offers rapid confirmation of essential functional groups, and mass spectrometry validates the molecular weight and formula while offering clues to its stability. Together, these three pillars form a self-validating system, providing the high degree of certainty required by researchers, scientists, and drug development professionals to proceed with confidence in their work.

References

- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edu.rsc.org [edu.rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-Hydrazinylisoquinoline for Pharmaceutical Research

Introduction: The Significance of 1-Hydrazinylisoquinoline in Drug Discovery

This compound is a heterocyclic compound featuring an isoquinoline nucleus substituted with a hydrazine group at the C1 position. The isoquinoline scaffold is a key pharmacophore found in a multitude of natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including analgesic, antihypertensive, and antimicrobial properties. The hydrazine moiety, a potent nucleophile and building block, is also integral to many pharmaceutically active molecules. The combination of these two functionalities in this compound makes it a compound of significant interest for medicinal chemists and drug development professionals exploring new therapeutic agents.

The journey of a promising molecule from a laboratory curiosity to a clinical candidate is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability. Poor aqueous solubility can severely limit a drug's bioavailability, hindering its absorption and therapeutic efficacy. Similarly, chemical instability can lead to degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the potential formation of toxic byproducts. Therefore, a thorough understanding and rigorous evaluation of the solubility and stability of this compound are imperative for any research and development program involving this compound.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of this compound. It is designed not as a rigid template, but as a dynamic resource that explains the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the generated data. This guide will detail the methodologies for determining both kinetic and thermodynamic solubility and outline a systematic approach to evaluating chemical stability through forced degradation studies.

Part 1: Characterization of Solubility

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Therefore, accurately quantifying the solubility of this compound is a foundational step in its pre-formulation assessment. It is important to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

1.1. Theoretical Considerations for this compound Solubility

Based on its constituent moieties, we can anticipate certain solubility characteristics for this compound. The isoquinoline ring system is largely aromatic and hydrophobic, which generally leads to low solubility in water but good solubility in many organic solvents like ethanol, acetone, and diethyl ether.[1][2] The presence of the polar hydrazine group (-NHNH2), with its capacity for hydrogen bonding, may slightly enhance aqueous solubility compared to unsubstituted isoquinoline. However, the overall molecule is still expected to be sparingly soluble in aqueous media. The basicity of the isoquinoline nitrogen (pKa of isoquinoline is 5.14) and the hydrazine group means that the solubility of this compound will likely be pH-dependent, with increased solubility in acidic conditions due to the formation of protonated, more polar species.[1][2]

1.2. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[3] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[4] This method provides a rapid, albeit often overestimated, indication of a compound's solubility under non-equilibrium conditions.[5]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This protocol outlines a common method for determining kinetic solubility by detecting the formation of a precipitate through light scattering (nephelometry).

Causality of Experimental Choices:

-

DMSO Stock Solution: DMSO is used as it can solubilize a wide range of organic compounds at high concentrations.

-

Nephelometry: This technique is highly sensitive to the presence of suspended particles (precipitate), making it ideal for high-throughput screening of solubility.[3]

-

Controlled Incubation: Incubation at a controlled temperature (e.g., 25°C) allows for a standardized, albeit short, period for precipitation to occur.[6]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a clear-bottom 96-well microtiter plate, add 2 µL of the 10 mM stock solution to the first row of wells.

-

Serial Dilution: Perform a serial 2-fold dilution across the plate by transferring 50 µL of solution from one column to the next, which contains 50 µL of DMSO.

-

Addition of Aqueous Buffer: To each well, add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake for 2 hours at 25°C.[6]

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control wells.

1.3. Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid phase. This is a more time-consuming but also more accurate and relevant measurement for later stages of drug development, such as formulation and biopharmaceutical classification.[5]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic solubility.

Causality of Experimental Choices:

-

Excess Solid Compound: The use of an excess of the solid compound ensures that a saturated solution is formed and that equilibrium can be reached between the dissolved and undissolved states.

-

Prolonged Incubation: A longer incubation period (e.g., 24-48 hours) is necessary to ensure that the system reaches true thermodynamic equilibrium.[6]

-

HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection is a robust and specific method for quantifying the concentration of the dissolved compound, capable of separating the parent compound from any potential impurities or degradants.[5]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials.

-

Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4, and buffers at other relevant pH values such as pH 2.0 and pH 9.0 to assess pH-dependent solubility).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[7]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

-

Quantification: Prepare a standard curve of this compound of known concentrations in the same buffer. Analyze both the standards and the filtered samples by a validated HPLC-UV method.

-

Data Analysis: Determine the concentration of this compound in the filtrate by interpolating from the standard curve. This concentration represents the thermodynamic solubility.

Data Presentation: Solubility of this compound

| Solubility Type | Method | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | Nephelometry | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | Shake-Flask | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | Shake-Flask | 0.01 M HCl, pH 2.0 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | Shake-Flask | Borate Buffer, pH 9.0 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | Shake-Flask | Ethanol | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | Shake-Flask | Acetonitrile | 25 | [Insert Data] | [Insert Data] |

Note: This table should be populated with experimentally determined data.

Figure 1: Experimental workflows for kinetic and thermodynamic solubility determination.

Part 2: Assessment of Chemical Stability

The chemical stability of an API is its ability to resist chemical changes over time under various environmental conditions. Instability can compromise the safety and efficacy of a drug product.[8] Forced degradation, or stress testing, is a crucial component of the drug development process where the drug substance is exposed to conditions more severe than accelerated stability testing.[9] These studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[10]

2.1. Predicted Stability Profile of this compound

The chemical structure of this compound suggests several potential routes of degradation:

-

Hydrolysis: The hydrazine moiety, and more specifically the hydrazone-like C=N-N linkage that can exist in tautomeric forms, is susceptible to hydrolysis, particularly under acidic conditions.[6][11] This would likely cleave the hydrazine group from the isoquinoline ring.

-

Oxidation: Both the hydrazine group and the electron-rich isoquinoline ring system are prone to oxidation.[3][12] Hydrazine derivatives can undergo one-electron oxidation to form radical species, which can lead to a cascade of degradation products.[3] The isoquinoline ring can be oxidized, potentially leading to ring cleavage.[13]

-

Photodegradation: Aromatic heterocyclic compounds are often sensitive to light, which can induce photo-oxidation or other rearrangements.[9]

2.2. Forced Degradation (Stress Testing) Studies

A systematic forced degradation study should be conducted to investigate the stability of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without over-stressing the molecule, which could lead to secondary and irrelevant degradants.[10]

Experimental Protocol: Forced Degradation of this compound

Causality of Experimental Choices:

-

Acid/Base Hydrolysis: To simulate the pH conditions of the gastrointestinal tract and to assess the intrinsic stability of the molecule to acid and base catalysis. Hydrazones are known to be labile under acidic conditions.

-

Oxidative Stress: Hydrogen peroxide is a common oxidizing agent used to mimic potential oxidative degradation that can occur during manufacturing or storage.

-

Thermal Stress: Elevated temperature accelerates the rate of chemical reactions, providing an indication of the compound's thermal stability.

-

Photostability: To assess the compound's sensitivity to light, which is a requirement under ICH guidelines (Q1B).

Step-by-Step Methodology:

-

Preparation of Sample Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation (Solution): Heat the stock solution at 60°C.

-

Thermal Degradation (Solid): Store solid this compound in an oven at 60°C.

-

Photodegradation: Expose the stock solution and solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A diode-array detector (DAD) is recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

Mass Balance: Calculate the mass balance to account for all the material after degradation. This is the sum of the assay value of the parent drug and the levels of all degradation products.

2.3. Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the analytical method used to separate and quantify the parent drug from its degradation products.

Method Development Considerations:

-

Column: A reversed-phase C18 column is a common starting point for nitrogen-containing heterocyclic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation of the parent peak from the degradant peaks.

-

Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended for assessing peak purity.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Figure 2: Workflow for forced degradation studies of this compound.

2.4. Predicted Degradation Pathways

Based on the known chemistry of isoquinoline and hydrazine derivatives, the following degradation pathways can be postulated under stress conditions.

Figure 3: Postulated degradation pathways for this compound.

Conclusion

This in-depth technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By understanding the principles behind the experimental protocols and anticipating the potential chemical behavior of the molecule, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug discovery and development process. The successful characterization of these fundamental physicochemical properties will pave the way for the rational design of formulations and the establishment of appropriate storage conditions, ultimately contributing to the development of safe and effective new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. uop.edu.pk [uop.edu.pk]

- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

The Genesis of a Versatile Precursor: Unveiling the Discovery and History of 1-Hydrazinylisoquinoline

Abstract

This in-depth technical guide delves into the discovery and historical development of 1-hydrazinylisoquinoline, a pivotal heterocyclic compound that has carved a niche for itself as a versatile precursor in medicinal chemistry and organic synthesis. From its initial synthesis, born out of the systematic exploration of isoquinoline chemistry in the mid-20th century, to its contemporary applications in the design of novel therapeutic agents, this document traces the scientific journey of this remarkable molecule. We will explore the seminal work of early researchers, detail the evolution of its synthetic methodologies, and provide a comprehensive overview of its chemical properties and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the core science and historical context of this compound.

Introduction: The Isoquinoline Scaffold and the Dawn of a New Derivative

The isoquinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its inherent biological activity and the potential for functionalization at various positions have made it a focal point for synthetic chemists for over a century. In the mid-20th century, a surge in research focused on the systematic investigation of isoquinoline derivatives, aiming to unlock new therapeutic possibilities. It was within this fertile scientific landscape that this compound emerged.

The Pioneering Synthesis: A Landmark in Isoquinoline Chemistry

The first documented synthesis of this compound is credited to the meticulous work of Japanese chemists Eiji Ochiai and Morio Ikehara. Their seminal research, published in the 1950s, laid the groundwork for the exploration of a new class of isoquinoline derivatives. While a specific publication detailing the absolute first synthesis remains to be definitively pinpointed through available search results, their extensive work on isoquinoline derivatives during this period strongly suggests their pioneering role.

The primary synthetic route established in this era, and one that remains a fundamental approach, involves the nucleophilic substitution of a suitable leaving group at the 1-position of the isoquinoline ring with hydrazine. The most common precursor for this transformation is 1-chloroisoquinoline.

The Archetypal Synthesis: From 1-Chloroisoquinoline to this compound

The reaction of 1-chloroisoquinoline with hydrazine hydrate represents the classic and most direct method for the preparation of this compound. This nucleophilic aromatic substitution reaction proceeds due to the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring, which activates the C1 position towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1-Chloroisoquinoline

-

Hydrazine hydrate (excess)

-

Ethanol (or another suitable solvent)

-

-

Procedure:

-

Dissolve 1-chloroisoquinoline in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: The use of a large excess of hydrazine hydrate serves two primary purposes. Firstly, it drives the reaction to completion by Le Chatelier's principle. Secondly, it acts as a solvent and helps to maintain a basic environment, which facilitates the nucleophilic attack.

-

Reflux Conditions: Heating the reaction mixture to its boiling point (reflux) provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

-

Ethanol as a Solvent: Ethanol is a good solvent for both 1-chloroisoquinoline and hydrazine hydrate, allowing for a homogeneous reaction mixture. Its boiling point is also suitable for reflux conditions.

Physicochemical Properties and Structural Elucidation

Following its synthesis, the characterization and elucidation of the physicochemical properties of this compound were crucial for its future applications.

| Property | Value |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 143-146 °C |

| Solubility | Soluble in organic solvents like ethanol, sparingly soluble in water |

Early structural elucidation would have relied on classical methods such as elemental analysis and melting point determination, later supplemented by spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which would have confirmed the presence of the hydrazinyl group and the isoquinoline core.

The Evolving Role of this compound in Organic Synthesis and Drug Discovery

The initial discovery of this compound opened the door to a vast array of synthetic possibilities. The presence of the reactive hydrazinyl group allows for a multitude of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems.

A Versatile Synthetic Intermediate

The primary utility of this compound lies in its ability to undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones can then be cyclized to generate a variety of fused heterocyclic systems, such as triazolo[3,4-a]isoquinolines and pyrazolo[1,5-a]isoquinolines.

Experimental Workflow: Synthesis of Fused Heterocycles

Caption: Synthetic pathway from this compound to fused heterocycles.

This reactivity has been extensively exploited in the development of novel compounds with potential biological activities. The resulting fused heterocyclic systems often exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

A Precursor in Medicinal Chemistry

The isoquinoline nucleus is a well-established pharmacophore, and the introduction of a hydrazinyl group at the 1-position provides a handle for further molecular modifications. This has made this compound an attractive starting material for the design and synthesis of new drug candidates. The ability to readily generate a diverse library of derivatives from this common precursor is a significant advantage in the early stages of drug discovery.

Signaling Pathway Implication (Hypothetical)

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives have been investigated for their effects on various cellular targets. For instance, certain triazolo[3,4-a]isoquinoline derivatives have been shown to exhibit inhibitory activity against specific kinases, enzymes that play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases.

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion and Future Perspectives

From its discovery in the mid-20th century, this compound has transitioned from a novel chemical entity to a cornerstone in the synthesis of complex heterocyclic compounds. The pioneering work of early researchers in Japan laid the foundation for decades of exploration into its chemical reactivity and potential applications. As the fields of medicinal chemistry and drug discovery continue to evolve, the demand for versatile and readily accessible building blocks like this compound will undoubtedly persist. Future research will likely focus on the development of more efficient and sustainable synthetic methods for its preparation and the continued exploration of its derivatives as potential therapeutic agents targeting a wide range of diseases. The history of this compound serves as a testament to the enduring power of fundamental synthetic chemistry to drive innovation in science and medicine.

References

The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-Hydrazinylisoquinoline

Abstract: Within the pantheon of privileged heterocyclic scaffolds in medicinal chemistry, the isoquinoline nucleus stands as a testament to nature's ingenuity and synthetic versatility. This guide focuses on a particularly reactive and strategically important derivative: 1-hydrazinylisoquinoline. This molecule serves as a powerful linchpin for the construction of diverse and biologically active compounds. We will provide an in-depth exploration of its synthesis, reactivity, and, most critically, its burgeoning applications in the design of targeted therapeutics. This technical document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of established knowledge and actionable protocols to unlock the full potential of this remarkable scaffold.

The Strategic Importance of the Isoquinoline Core

The isoquinoline framework is a recurring motif in a vast array of natural products and synthetic drugs, lauded for its ability to interact with a multitude of biological targets. Its rigid, planar structure provides a well-defined vector for the presentation of functional groups in three-dimensional space, facilitating precise interactions with enzyme active sites and receptor binding pockets. The introduction of a hydrazine moiety at the C1 position dramatically expands the synthetic possibilities, creating a versatile nucleophilic handle for a wide range of chemical transformations.

Synthesis and Chemical Reactivity of this compound

The accessibility of this compound is a key factor in its widespread use. The most prevalent and efficient synthetic route leverages the reactivity of 1-chloroisoquinoline, a readily available starting material.

Core Synthesis: Nucleophilic Aromatic Substitution

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the potent nucleophile, hydrazine, displaces the chloride ion at the electron-deficient C1 position of the isoquinoline ring.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloroisoquinoline (1.0 eq) in ethanol. To this solution, add hydrazine hydrate (10.0 eq) dropwise at room temperature. The large excess of hydrazine hydrate serves both as the nucleophile and as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The melting point of this compound is approximately 143°C.[1]

Caption: Synthesis of this compound.

A Gateway to Molecular Diversity: Key Derivatization Reactions

The synthetic utility of this compound stems from the versatile reactivity of the hydrazine functional group. This allows for the facile introduction of a wide array of substituents and the construction of more complex molecular architectures.

-

Hydrazone Formation: The reaction with aldehydes and ketones is one of the most fundamental and widely used transformations of this compound.[2] This condensation reaction proceeds readily under mild conditions to form stable hydrazone linkages, providing a straightforward method to introduce diverse side chains and probe structure-activity relationships (SAR).

Caption: Formation of isoquinoline hydrazones.

-

Cyclization Reactions: The hydrazine moiety is a key precursor for the synthesis of various fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole-fused isoquinolines, such as pyrazolo[5,1-a]isoquinolines.[3][4][5][6][7] These rigid, planar structures are of significant interest in medicinal chemistry due to their potential to act as bioisosteres of other aromatic systems and their ability to engage in specific interactions with biological targets.

Therapeutic Frontiers: Applications in Medicinal Chemistry